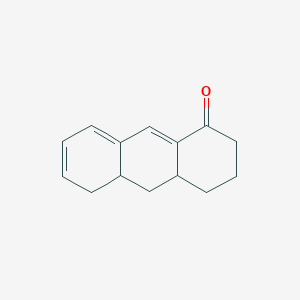
3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons This compound is characterized by its hexahydroanthracene core structure, which is partially hydrogenated, and a ketone functional group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one typically involves the hydrogenation of anthracene derivatives. One common method includes the catalytic hydrogenation of anthracene in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The reaction can be represented as follows:
[ \text{Anthracene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying hydrogenation reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one depends on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Anthracene: The parent compound, which is fully aromatic and lacks the hydrogenation seen in 3,4,4a,5,10,10a-Hexahydroanthracen-1(2H)-one.
Tetrahydroanthracene: A partially hydrogenated derivative with fewer hydrogen atoms added compared to this compound.
Hexahydroanthracene: A fully hydrogenated derivative without the ketone functional group.
Uniqueness
This compound is unique due to its specific hydrogenation pattern and the presence of a ketone functional group
属性
CAS 编号 |
116514-13-7 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC 名称 |
3,4,4a,5,10,10a-hexahydro-2H-anthracen-1-one |
InChI |
InChI=1S/C14H16O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-2,5,9-10,12H,3-4,6-8H2 |
InChI 键 |
YVXAYFJTZLTKER-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC3CC=CC=C3C=C2C(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















